molecular formula C7H10N2 B2447003 N-ethylpyridin-3-amine CAS No. 32405-70-2

N-ethylpyridin-3-amine

Cat. No. B2447003
CAS RN: 32405-70-2
M. Wt: 122.171
InChI Key: JNHZPXFARRJZQR-UHFFFAOYSA-N
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Description

“N-ethylpyridin-3-amine” is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 . It is also known by the synonym "3-Pyridinamine, N-ethyl-" .


Molecular Structure Analysis

The molecular structure of “N-ethylpyridin-3-amine” consists of a pyridine ring with an ethylamine group attached to one of the carbon atoms . The exact structural details such as bond lengths and angles are not provided in the search results.


Physical And Chemical Properties Analysis

“N-ethylpyridin-3-amine” has a predicted boiling point of 229.2±13.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa value is predicted to be 6.54±0.11 .

Scientific Research Applications

Synthesis of Anti-Inflammatory Agents

Research by Ukrainets et al. (1993) explored the synthesis of N-(2-pyridyl)amides from ethyl 1-R-4-hydroxy-2-quinolone-3-carboxylates and 2-aminopyridine, showcasing the potential of derivatives of N-ethylpyridin-3-amine in developing non-steroidal anti-inflammatory drugs. The study highlights the use of thermolysis of amine and ester and presents data on the analgesic and anti-inflammatory activity of the synthesized amides (Ukrainets, Taran, Evtifeeva, & Turov, 1993).

Magneto-Structural and Thermal Analysis

In 2002, Luque et al. conducted a study on n-ethylpyridinium salts, including variants of N-ethylpyridin-3-amine, focusing on their magneto-structural properties and thermal behavior. This research is crucial for understanding the physical and chemical properties of these compounds, which can be applied in various fields, including material science and chemistry (Luque, Sertucha, Castillo, & Román, 2002).

Catalytic Applications

Watanabe et al. (1996) investigated the catalytic N-Mono- or N,N-Dialkylation of heteroaromatic amines with alcohols using ruthenium complexes. This research indicates the potential of N-ethylpyridin-3-amine derivatives in catalysis, particularly in the alkylation of amines, which is a significant reaction in organic synthesis (Watanabe, Morisaki, Kondo, & Mitsudo Ta, 1996).

Synthesis of N-Oxides

Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines using 2-methyl-5-ethynylpyridine, demonstrating the potential applications of N-ethylpyridin-3-amine in the synthesis of novel organic compounds. This study is important for the development of new synthetic methodologies in organic chemistry (Ikramov, Ziyadullayev, Khamidjanov, Bojariev, & Khandamov, 2021).

Crystal and Electronic Structures

Liu et al. (2015) conducted a comparative study using aromatic species like N-ethylpyridin-3-amine as structure-directing agents in iodoplumbate hybrids. This research provides insights into how different amines influence the crystal and electronic structures of these hybrids, which has implications in material science and nanotechnology (Liu et al., 2015).

Gold Complex Stabilization

Research by Schouteeten et al. (2006) on the formation of a dimethylgold(III) complex stabilized by a 2-pyridyl-2-pyrrolide ligand, involving derivatives of N-ethylpyridin-3-amine, underscores its significance in organometallic chemistry and potential applications in catalysis and materials science (Schouteeten, Allen, Haley, Ong, Jones, & Vicic, 2006).

Safety And Hazards

“N-ethylpyridin-3-amine” is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07 . It carries the hazard statements H315, H312, H335, H302, H319, and H332, indicating that it can cause skin irritation, harm upon skin contact or inhalation, respiratory irritation, harm if swallowed, and eye irritation .

properties

IUPAC Name

N-ethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHZPXFARRJZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylpyridin-3-amine

CAS RN

32405-70-2
Record name N-ethylpyridin-3-amine
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